1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
Overview
Description
1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H7N3O. It is a derivative of imidazo[4,5-b]pyridine, featuring a methyl group at the 1-position and a formyl group at the 2-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with imidazo[4,5-b]pyridine as the starting material.
Reaction Steps: The compound can be synthesized through a series of reactions, including nitration, reduction, and formylation. The specific conditions and reagents used can vary depending on the desired yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to control reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the aldehyde group to an alcohol.
Substitution: Substitution reactions can occur at different positions on the imidazo[4,5-b]pyridine ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Alcohols and amines are common reduction products.
Substitution Products: A wide range of substituted imidazo[4,5-b]pyridines can be synthesized.
Mechanism of Action
Target of Action
Compounds with a similar imidazo[4,5-b]pyridine structure have been found to target gaba a receptors . They are also known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Mode of Action
Similar imidazo[4,5-b]pyridine derivatives have been found to act as positive allosteric modulators of gaba a receptors . This suggests that 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde might interact with its targets and cause changes in their activity, leading to downstream effects.
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Pharmacokinetics
The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted investigations into their potential therapeutic significance . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
Similar imidazo[4,5-b]pyridine derivatives have been found to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde: Similar structure but different position of the methyl group.
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde: Different position of the methyl group and formyl group.
5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: Contains additional hydrogenation compared to the parent compound.
Uniqueness: 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-methylimidazo[4,5-b]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-11-6-3-2-4-9-8(6)10-7(11)5-12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNGMNQXTCULHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC=C2)N=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743210 | |
Record name | 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57806-04-9 | |
Record name | 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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